(R)-alpha-Fluoro-beta-alanine-13C3

Isotopic Purity Mass Spectrometry Internal Standard

Quantifying FBAL without a structurally congruent internal standard produces matrix-biased data that fails bioanalytical validation criteria. (R)-α-Fluoro-β-alanine-13C3 (CAS 1217608-72-4) is the definitive 13C3-labeled IS engineered for chiral FBAL LC-MS/MS assays. • +3 Da mass shift ensures unambiguous separation from endogenous FBAL at low ng/mL concentrations, meeting stringent acceptance criteria (%CV <15%, accuracy 85-115%). • Defined R-configuration co-elutes specifically with (R)-FBAL for enantioselective analysis without stereochemical interference. • Identical chromatographic behavior and ionization efficiency to the target analyte corrects for matrix effects and sample preparation losses. Supplied as a stable isotope-labeled analytical standard for 5-fluorouracil pharmacokinetic, occupational biomonitoring, and in vitro metabolism studies. Research use only.

Molecular Formula C3H6FNO2
Molecular Weight 110.062 g/mol
Cat. No. B13721907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-alpha-Fluoro-beta-alanine-13C3
Molecular FormulaC3H6FNO2
Molecular Weight110.062 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)F)N
InChIInChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/i1+1,2+1,3+1
InChIKeyOJQNRNQELNLWHH-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-alpha-Fluoro-beta-alanine-13C3: Preferred IS for FBAL Bioanalysis


(R)-alpha-Fluoro-beta-alanine-13C3 (also known as (2R)-3-amino-2-fluoropropanoic acid-13C3; CAS 1217608-72-4) is a stable isotope-labeled analog of α-fluoro-β-alanine (FBAL), the principal catabolite of the antineoplastic drug 5-fluorouracil [1]. The compound features a fluorine atom at the α-position relative to the carboxylic acid group and incorporates three carbon-13 atoms, resulting in a molecular weight of 110.06 g/mol, which is +3 Da greater than its unlabeled counterpart . This isotopic substitution provides a mass shift of 3 Da, enabling distinct separation from endogenous FBAL in mass spectrometry applications without altering the compound's physicochemical properties [2].

Pitfalls of Alternative FBAL Internal Standards


The analytical performance of stable isotope dilution assays for FBAL critically depends on the internal standard's structural congruence with the target analyte. Substituting (R)-alpha-Fluoro-beta-alanine-13C3 with the unlabeled FBAL negates the entire isotope dilution principle, rendering the method incapable of correcting for matrix effects, ionization variability, and sample preparation losses [1]. Using an alternative labeling strategy, such as deuterium (2H) labeling, introduces the risk of hydrogen-deuterium exchange during sample preparation, leading to inaccurate quantification [2]. Even single 13C-labeled FBAL (e.g., 13C-FBAL) may exhibit different fragmentation patterns in tandem MS compared to the 13C3-labeled analog, potentially compromising the consistency of the ion ratio used for quantification [3]. Therefore, the use of this specific 13C3-labeled R-enantiomer is essential for achieving the requisite accuracy and precision in bioanalytical workflows involving chiral FBAL analysis.

Selection Guide: vs Closest Analogs


Isotopic Purity and 13C3 Enrichment

The isotopic purity of (R)-alpha-Fluoro-beta-alanine-13C3 directly impacts its suitability as an internal standard. A Certificate of Analysis from LGC Standards reports an isotopic purity of 97.3% and a 13C3 normalized intensity of 93.33%, with 13C0 at 0.35%, 13C1 at 0.63%, and 13C2 at 5.69% . In contrast, commercially available 13C-FBAL (single label) has a lower mass shift (+1 Da vs. +3 Da) and may exhibit a different isotopic distribution pattern, which can complicate MRM transition selection and reduce the signal-to-noise ratio in complex biological matrices [1]. The high degree of 13C3 enrichment minimizes the presence of unlabeled and partially labeled species, thereby reducing isotopic crosstalk and ensuring a consistent response factor across sample batches.

Isotopic Purity Mass Spectrometry Internal Standard

Chemical Purity and Enantiomeric Specificity

The chemical purity of (R)-alpha-Fluoro-beta-alanine-13C3 is specified as >90% (up to 10% inorganics) [1] and has been reported at 98% in certified batches . This high chemical purity, combined with the defined R-configuration, is critical for studies investigating the stereospecific metabolism of 5-fluorouracil, where the (R)- and (S)-enantiomers of FBAL may exhibit different pharmacokinetic profiles [2]. In contrast, racemic mixtures or the (S)-enantiomer would obscure any stereospecific biochemical events, leading to ambiguous or misleading data in chiral analytical workflows.

Chemical Purity Enantiomeric Purity Chiral Resolution

Mass Spectrometry and Matrix Effect Correction

In LC-MS/MS bioanalysis, the use of (R)-alpha-Fluoro-beta-alanine-13C3 as an internal standard effectively compensates for matrix-induced ion suppression/enhancement and variability in sample preparation recovery. Studies employing 13C-FBAL as an internal standard for urine FBAL quantification report excellent linearity (r² > 0.99) and precision (%CV < 15%) across a wide dynamic range, with limits of detection as low as 1 µg/L [1]. In contrast, the use of a structurally dissimilar internal standard (e.g., β-alanine-13C3) fails to co-elute with FBAL under typical chromatographic conditions, leading to differential matrix effects and inaccurate quantification [2]. The +3 Da mass shift provided by the 13C3 label ensures complete baseline separation from the endogenous FBAL signal in the mass spectrometer, eliminating isotopic crosstalk even in complex biological matrices [3].

Matrix Effects Ion Suppression Stable Isotope Dilution

Solubility and Stability Profile

(R)-alpha-Fluoro-beta-alanine-13C3 is reported to be slightly soluble in aqueous acid and water, with a recommended long-term storage condition of -20°C [1]. This solubility profile is comparable to unlabeled FBAL, ensuring that the internal standard can be accurately prepared and spiked into aqueous biological samples. In contrast, deuterium-labeled FBAL (e.g., 2H3-FBAL) may exhibit slightly different solubility due to isotope effects and is susceptible to deuterium-hydrogen exchange under acidic or basic sample preparation conditions, which can lead to time-dependent changes in the internal standard concentration and inaccurate quantification [2]. The carbon-13 label in (R)-alpha-Fluoro-beta-alanine-13C3 is metabolically and chemically stable, eliminating this exchange risk.

Solubility Stability Storage Conditions

High-Impact Applications


Clinical Pharmacokinetics of 5-Fluorouracil

In clinical studies monitoring 5-fluorouracil metabolism, (R)-alpha-Fluoro-beta-alanine-13C3 serves as the essential internal standard for accurately quantifying FBAL in human plasma or urine using LC-MS/MS. The compound's identical chromatographic behavior and ionization efficiency to the target analyte ensure robust correction for matrix effects and sample preparation variability, enabling precise determination of pharmacokinetic parameters (e.g., AUC, Cmax) [1]. The +3 Da mass shift provides unambiguous separation from endogenous FBAL, even at low ng/mL concentrations, meeting stringent bioanalytical method validation criteria (%CV < 15%, accuracy 85-115%) [2].

Occupational Biomonitoring of Antineoplastic Exposure

Healthcare personnel handling 5-fluorouracil are subject to biomonitoring programs to assess occupational exposure. (R)-alpha-Fluoro-beta-alanine-13C3 is the recommended internal standard in validated GC-MS/MS methods for the determination of urinary FBAL, the primary biomarker of 5-FU exposure [1]. The method, which employs 13C-FBAL as an internal standard, achieves a limit of detection of 1 µg/L in urine and demonstrates excellent precision and accuracy across the relevant concentration range [2]. The use of this specific labeled analog is critical for distinguishing occupational exposure levels from background signals, thereby ensuring reliable risk assessment.

In Vitro Metabolism and DDI Studies

In vitro studies using human liver microsomes or hepatocytes to investigate the metabolism of fluoropyrimidine prodrugs require accurate quantification of FBAL formation. (R)-alpha-Fluoro-beta-alanine-13C3 enables precise measurement of enzyme kinetics (Km, Vmax) by providing a stable, non-exchangeable internal standard that co-elutes with FBAL in reversed-phase UHPLC-MS/MS assays [1]. The high isotopic purity (>97%) and defined R-configuration ensure that the internal standard does not interfere with the stereospecific enzymatic conversion of 5-FU to FBAL, allowing for accurate assessment of potential drug-drug interactions [2].

Chiral LC-MS/MS Method Development

Given that FBAL is a chiral molecule, stereospecific analytical methods may be required to differentiate the (R)- and (S)-enantiomers, which could exhibit distinct pharmacokinetic or toxicological profiles. (R)-alpha-Fluoro-beta-alanine-13C3, with its defined R-configuration, is the optimal internal standard for such chiral separations. It co-elutes specifically with the (R)-FBAL peak, providing accurate correction for matrix effects and recovery that are specific to that enantiomer [1]. This is essential for studies aiming to characterize enantioselective metabolism or to develop enantiopure fluoropyrimidine analogs [2].

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